Pyriofenone-13C,d3
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Overview
Description
Pyriofenone-13C,d3: is a labeled analogue of Pyriofenone, an aryl phenyl ketone fungicide. The compound is used primarily in scientific research for its unique properties, including its ability to inhibit the function of actin, a protein essential for various cellular processes. This compound is particularly valuable in studies involving metabolic pathways, environmental research, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyriofenone-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the Pyriofenone molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, including 5-chloro-2-methoxy-4-methyl-3-pyridyl and 4,5,6-trimethoxy-o-tolyl.
Isotope Labeling: Carbon-13 and deuterium are introduced into the molecule through specific chemical reactions. This often involves the use of labeled reagents such as carbon-13 labeled methyl iodide and deuterium gas.
Coupling Reaction: The labeled intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and labeled reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions: Pyriofenone-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Pyriofenone-13C,d3 is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to study metabolic pathways. Its labeled isotopes allow for tracking and analyzing metabolic processes in vivo.
Medicine: The compound is valuable in clinical diagnostics, particularly in imaging and diagnosis. It is used in newborn screening and other diagnostic tests.
Industry: this compound is used in environmental research to study the fate and transport of chemicals in the environment. It is also employed in the development of new fungicides and other agrochemicals.
Mechanism of Action
Pyriofenone-13C,d3 exerts its effects by inhibiting the function of actin, a protein crucial for various cellular processes. The compound disrupts the localization of actin at the hyphal apex, leading to disrupted apical transport, swelling, collapse, and abnormal branching of hyphal tips . This inhibition prevents the formation of conidia, thereby halting the infection process .
Comparison with Similar Compounds
Pyriofenone: The unlabeled analogue of Pyriofenone-13C,d3, used as a fungicide.
Flutianil: Another fungicide with a similar mode of action, used to control powdery mildew.
Benzimidazoles: A class of fungicides with different modes of action but used for similar purposes.
Uniqueness: this compound is unique due to its labeled isotopes, which make it particularly valuable for research applications. Its ability to inhibit actin function and prevent conidia formation distinguishes it from other fungicides .
Properties
IUPAC Name |
[5-chloro-2-methoxy-4-(trideuterio(113C)methyl)pyridin-3-yl]-(2,3,4-trimethoxy-6-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3/i2+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCBWZLCXANER-JVXUGDAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1=C(C(=NC=C1Cl)OC)C(=O)C2=C(C(=C(C=C2C)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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